N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

Catalog No.
S985789
CAS No.
1171920-37-8
M.F
C19H30N2O3Si
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2...

CAS Number

1171920-37-8

Product Name

N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide

IUPAC Name

N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide

Molecular Formula

C19H30N2O3Si

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C19H30N2O3Si/c1-18(2,3)17(22)21-14-9-10-20-15-11-13(24-16(14)15)12-23-25(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,20,21,22)

InChI Key

LZUUGADYQQZQNM-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO[Si](C)(C)C(C)(C)C

N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is a synthetic organic compound with the molecular formula C19H30N2O3SiC_{19}H_{30}N_{2}O_{3}Si and a molecular weight of approximately 362.55 g/mol. This compound features a furo[3,2-b]pyridine moiety, which is known for its potential biological activities, and incorporates a tert-butyldimethylsilyloxy group that enhances its stability and solubility in organic solvents. The presence of the pivalamide group contributes to its chemical properties, making it an interesting candidate for various applications in medicinal chemistry.

Scientific research involving N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is focused on its use as a chemical intermediate. Chemical intermediates are molecules that are used in the synthesis of other target molecules. In this case, the presence of the tert-Butyldimethylsilyloxymethyl group suggests that N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide may be a useful intermediate for the synthesis of molecules containing the furo[3,2-b]pyridin-7-yl core structure.

Here are some resources that discuss the general concept of chemical intermediates:

  • American Chemical Society - Chemistry for Life
  • Khan Academy - Organic Chemistry:

The reactivity of N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide can be attributed to the functional groups present in its structure. Notably, the furo[3,2-b]pyridine core can undergo electrophilic substitution reactions due to its aromatic nature. The tert-butyldimethylsilyloxy group can be removed under acidic conditions, allowing for further functionalization of the compound. Additionally, the amide bond in pivalamide can participate in hydrolysis reactions under strong acidic or basic conditions, leading to the release of pivalic acid and the corresponding amine.

The synthesis of N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide typically involves several steps:

  • Formation of the Furo[3,2-b]pyridine Core: Starting from appropriate precursors, the furo[3,2-b]pyridine structure is synthesized through cyclization reactions.
  • Introduction of the tert-Butyldimethylsilyloxy Group: This step usually involves protecting the hydroxymethyl group with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
  • Amidation: The final step involves reacting the silylated furo[3,2-b]pyridine with pivaloyl chloride or pivalic acid in the presence of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide) to form the desired amide.

These synthetic steps require careful control of reaction conditions to optimize yield and purity.

N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide is primarily explored for its potential applications in medicinal chemistry and drug development. Its unique structure may allow it to serve as a lead compound in designing new therapeutic agents targeting various diseases, particularly cancers. Additionally, its stability due to the silyl protection makes it suitable for use in complex biological assays.

Interaction studies involving N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide focus on its binding affinity to specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact with certain kinases or other proteins implicated in cancer progression. Further research using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding characteristics and specificity.

Several compounds share structural similarities with N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamideContains bromine substituentPotentially enhanced reactivity due to bromine
N-(2-Hydroxyfuro[3,2-b]pyridin-7-yl)pivalamideLacks silyl protectionMore polar; may have different solubility characteristics
N-(4-Methoxyfuro[3,2-b]pyridin-7-yl)pivalamideContains methoxy groupAltered electronic properties affecting biological activity

The unique combination of the tert-butyldimethylsilyloxy group and the furo[3,2-b]pyridine structure distinguishes N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide from these similar compounds, potentially influencing its stability and biological interactions.

Wikipedia

N-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide

Dates

Last modified: 08-16-2023

Explore Compound Types